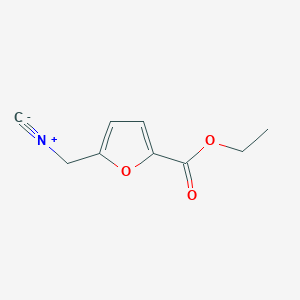
2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) is a chemical compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes an isocyanomethyl group and an ethyl ester group attached to the furan ring. These functional groups impart specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furfural and ethyl chloroformate.
Formation of Intermediate: Furfural undergoes a reaction with ethyl chloroformate in the presence of a base, such as triethylamine, to form an intermediate compound.
Isocyanomethylation: The intermediate is then reacted with an isocyanomethylating agent, such as isocyanomethyl chloride, under controlled conditions to introduce the isocyanomethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The isocyanomethyl group can react with nucleophiles in biological systems, potentially leading to the modification of proteins or other biomolecules. This reactivity can influence various cellular processes and pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxylicacid: A simpler furan derivative without the isocyanomethyl and ethyl ester groups.
5-Hydroxymethylfurfural (HMF): Another furan derivative with different functional groups, commonly used in biomass conversion.
2,5-Furandicarboxylic Acid (FDCA): A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.
Uniqueness
2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) is unique due to the presence of both the isocyanomethyl and ethyl ester groups, which impart specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
ethyl 5-(isocyanomethyl)furan-2-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-3-12-9(11)8-5-4-7(13-8)6-10-2/h4-5H,3,6H2,1H3 |
InChI-Schlüssel |
XMFUYEKRGXIEEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(O1)C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















